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Compound of Interest

Compound Name: 5-Chloro-2-nitrophenol

Cat. No.: B185284 Get Quote

This guide provides a detailed spectroscopic comparison of 5-Chloro-2-nitrophenol with its

precursors, 2-nitrophenol and 3-chlorophenol. This analysis is crucial for researchers,

scientists, and professionals in drug development for positive identification, purity assessment,

and structural elucidation of these compounds. The guide summarizes key spectroscopic data

from Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass

Spectrometry (MS), supported by detailed experimental protocols and a synthesis pathway

visualization.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 5-Chloro-2-nitrophenol, 2-

nitrophenol, and 3-chlorophenol, allowing for a clear and objective comparison of their spectral

characteristics.

Table 1: Infrared (IR) Spectroscopy Data
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Compound Key IR Absorptions (cm⁻¹)

5-Chloro-2-nitrophenol

O-H stretch: 3200-3600 (broad), Aromatic C-H

stretch: ~3100, Asymmetric NO₂ stretch: ~1530,

Symmetric NO₂ stretch: ~1340, C-Cl stretch:

~700-800

2-Nitrophenol

O-H stretch: ~3200-3500 (broad, intramolecular

H-bond), Aromatic C-H stretch: ~3050-3100,

Asymmetric NO₂ stretch: ~1525, Symmetric

NO₂ stretch: ~1350

3-Chlorophenol

O-H stretch: ~3300-3600 (broad), Aromatic C-H

stretch: ~3000-3100, C-O stretch: ~1200-1300,

C-Cl stretch: ~700-850[1][2]

Table 2: ¹H NMR Spectroscopy Data (in CDCl₃)

Compound Chemical Shift (δ, ppm) and Multiplicity

5-Chloro-2-nitrophenol
~10.5 (s, 1H, OH), ~8.1 (d, 1H, Ar-H), ~7.6 (dd,

1H, Ar-H), ~7.1 (d, 1H, Ar-H)

2-Nitrophenol

~10.5 (s, 1H, OH), ~8.1 (dd, 1H, Ar-H), ~7.6

(ddd, 1H, Ar-H), ~7.1 (dd, 1H, Ar-H), ~7.0 (ddd,

1H, Ar-H)

3-Chlorophenol
~7.1 (t, 1H, Ar-H), ~6.9 (m, 2H, Ar-H), ~6.7 (m,

1H, Ar-H), ~6.3 (s, 1H, OH)[3]

Table 3: ¹³C NMR Spectroscopy Data (in CDCl₃)
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Compound Chemical Shift (δ, ppm)

5-Chloro-2-nitrophenol
~155 (C-OH), ~140 (C-NO₂), ~135 (C-Cl), ~125,

~120, ~115 (Ar-C)

2-Nitrophenol
~155 (C-OH), ~139 (C-NO₂), ~137, ~125, ~120,

~116 (Ar-C)

3-Chlorophenol
~156 (C-OH), ~135 (C-Cl), ~130, ~121, ~116,

~114 (Ar-C)[4][5]

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound Molecular Ion (M⁺) (m/z) Key Fragment Ions (m/z)

5-Chloro-2-nitrophenol
173/175 (due to ³⁵Cl/³⁷Cl

isotopes)

143/145 ([M-NO]⁺), 127/129

([M-NO₂]⁺), 99, 63

2-Nitrophenol 139
109 ([M-NO]⁺), 93 ([M-NO₂]⁺),

65

3-Chlorophenol
128/130 (due to ³⁵Cl/³⁷Cl

isotopes)
93 ([M-Cl]⁺), 64[6]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

1. Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized.

Sample Preparation: Solid samples are prepared as potassium bromide (KBr) pellets. A

small amount of the sample is ground with dry KBr powder and pressed into a thin,

transparent disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g.,

NaCl or KBr).
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Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample holder (or pure KBr pellet) is recorded and

automatically subtracted from the sample spectrum.

Analysis: The resulting spectrum displays absorbance or transmittance as a function of

wavenumber (cm⁻¹). Characteristic functional groups are identified by their specific

absorption bands.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL

of a deuterated solvent (e.g., chloroform-d, CDCl₃). Tetramethylsilane (TMS) is typically

added as an internal standard (δ = 0.00 ppm).

Data Acquisition for ¹H NMR: The ¹H NMR spectrum is acquired with a sufficient number of

scans to achieve a good signal-to-noise ratio.

Data Acquisition for ¹³C NMR: The ¹³C NMR spectrum is typically acquired with proton

decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger

number of scans is usually required due to the low natural abundance of the ¹³C isotope.

Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal

standard. The integration of the signals in ¹H NMR provides the ratio of protons, and the

splitting patterns (multiplicity) give information about neighboring protons.

3. Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation.

Ionization: Electron Ionization (EI) is a common method for these types of compounds,

where high-energy electrons bombard the sample molecules, causing ionization and

fragmentation.
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Data Acquisition: The mass spectrometer separates the resulting ions based on their mass-

to-charge ratio (m/z). The data is presented as a mass spectrum, which is a plot of ion

intensity versus m/z.

Analysis: The peak with the highest m/z value often corresponds to the molecular ion (M⁺),

which gives the molecular weight of the compound. The fragmentation pattern provides

structural information about the molecule.

Synthesis Pathway
The following diagram illustrates a common synthetic route to 5-Chloro-2-nitrophenol from its

precursors. The synthesis typically involves the nitration of a chlorophenol or the chlorination of

a nitrophenol. One documented synthesis starts from 3-chloroaniline, which is formylated, then

nitrated, and finally hydrolyzed to yield 5-chloro-2-nitroaniline, which can be further converted

to the phenol.[7] Another route involves the reaction of 2,4-dichloronitrobenzene with a

hydroxide source.[8]
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Caption: Synthetic routes to 5-Chloro-2-nitrophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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